molecular formula C11H17ClN2O3 B1478080 N-(2-Aminoethyl)-3,4-dimethoxybenzamide hydrochloride CAS No. 1828931-94-7

N-(2-Aminoethyl)-3,4-dimethoxybenzamide hydrochloride

Cat. No.: B1478080
CAS No.: 1828931-94-7
M. Wt: 260.72 g/mol
InChI Key: QCHXBGRANGETSJ-UHFFFAOYSA-N
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Description

“N-(2-Aminoethyl)biotinamide hydrochloride” is a substituted biotin used for intracellular labeling and neuronal tracing studies . It’s a synthetic compound with a molecular weight of 322.85 and is soluble in water and DMSO .


Molecular Structure Analysis

The molecular formula for “N-(2-Aminoethyl)maleimide Hydrochloride” is C6H8N2O2·HCl, with a molecular weight of 176.60 .


Physical and Chemical Properties Analysis

“N-(2-Aminoethyl)maleimide Hydrochloride” is a solid at 20°C, and it’s sensitive to air and moisture . It has a melting point of 163°C and is soluble in methanol .

Scientific Research Applications

Chemical Synthesis and Compounds

  • Synthesis Processes: N-(2-Aminoethyl)-3,4-dimethoxybenzamide hydrochloride and its derivatives have been synthesized through various chemical processes. For example, a study describes the synthesis of similar compounds like N-[4-(2-dimethylaminoethoxy)benzyl-α-14C]-3,4,5-trimethoxybenzamide hydrochloride and N-[4-(2-methylaminoethoxy)benzyl-α-14C]-3,4-diethoxybenzamide hydrochloride, which are anti-emetic compounds (Wineholt et al., 1970).
  • Derivatives and Analogs: Several derivatives of this compound have been synthesized and evaluated for various applications. For instance, a series of acyl derivatives of 2-(3,4-dimethoxyphenyl)ethylamine were synthesized, including N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylaminoacetamide hydrochloride, which exhibited significant anti-ulcer activity (Hosokami et al., 1992).

Pharmaceutical and Biological Research

  • Drug Interactions and Pharmacological Effects: Research has been conducted on the stimulatory action of compounds like itopride hydrochloride, a gastroprokinetic agent, on colonic motor activity. Itopride, chemically similar to this compound, shows different effects from other benzamides like cisapride hydrate and mosapride citrate (Tsubouchi et al., 2003).
  • Molecular and Chemical Properties: Studies have investigated the molar refraction and polarizability of compounds like 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride monohydrate, which have antiemetic and parasympathomimetic activity. These studies provide insights into the polarizability effects and molecular interactions of similar compounds (Sawale et al., 2016).

Environmental and Material Science

  • Adsorbent Applications: N-(((2-((2-aminoethyl)amino)ethyl)amino)methyl)-4-sulfamoylbenzamide impregnated hydrous zirconium oxide was used as an adsorbent for the removal of Ni(II) from aqueous solutions, showcasing the potential environmental applications of derivatives of this compound (Rahman & Nasir, 2019).

Safety and Hazards

While specific safety data for “N-(2-Aminoethyl)-3,4-dimethoxybenzamide hydrochloride” is not available, similar compounds like “N-(2-Aminoethyl)acetamide” are known to cause skin irritation and serious eye damage .

Future Directions

Hydrogels, which can be formed from similar compounds, have significant potential in regenerative medicine and tissue engineering due to their versatile properties .

Properties

IUPAC Name

N-(2-aminoethyl)-3,4-dimethoxybenzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3.ClH/c1-15-9-4-3-8(7-10(9)16-2)11(14)13-6-5-12;/h3-4,7H,5-6,12H2,1-2H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCHXBGRANGETSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCCN)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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